molecular formula C15H16Br2N4O4 B1246213 Aerophobin 1 CAS No. 87075-24-9

Aerophobin 1

Cat. No. B1246213
CAS RN: 87075-24-9
M. Wt: 476.12 g/mol
InChI Key: MDUQIEXQKMPARD-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aerophobin 1 is a member of isoxazoles.

Scientific Research Applications

Marine Alkaloids and Serine Protease Inhibition

Aerophobin 1, a compound isolated from marine sources, has been studied for its biological activities. In a study by Buchanan et al. (2009), aerophobin 1, along with other marine alkaloids, was found to exhibit weak inhibition of factor XIa, a serine protease. This suggests potential applications in the study of serine protease-related biological processes and diseases (Buchanan et al., 2009).

Impact on Bacterial Communities in Marine Sponges

Gerçe et al. (2009) investigated the relationship between aerophobin 1 and the bacterial communities in marine sponges. Their study highlighted the stability of bacterial communities in sponges like Aplysina aerophoba, despite cultivation conditions and the presence of compounds like aerophobin 1. This research provides insights into the complex interactions between marine sponge metabolites and their microbiome (Gerçe et al., 2009).

Role in Osteogenesis and Regenerative Medicine

A recent study by Carnovali et al. (2022) explored the potential of aerophobin 1 in regenerative medicine, particularly in osteogenesis. Using zebrafish larvae as a model, they found that aerophobin 1 from Aplysina aerophoba could modulate bone development, indicating its potential as a therapeutic agent in treating bone-related diseases such as osteoporosis (Carnovali et al., 2022).

properties

CAS RN

87075-24-9

Product Name

Aerophobin 1

Molecular Formula

C15H16Br2N4O4

Molecular Weight

476.12 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m0/s1

InChI Key

MDUQIEXQKMPARD-DZGCQCFKSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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